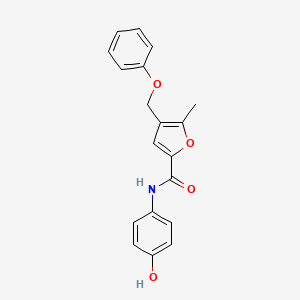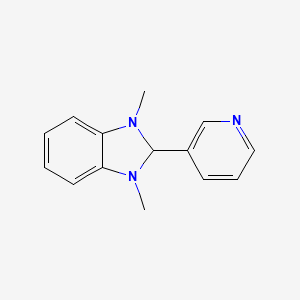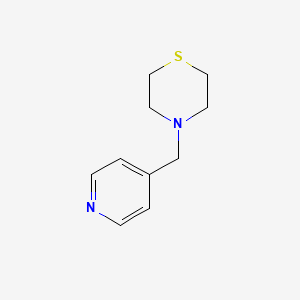
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide, also known as HPPH, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can cause damage to cancer cells.
作用機序
The mechanism of action of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide involves the production of ROS upon exposure to light. The ROS can cause damage to cancer cells, leading to cell death. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to accumulate selectively in cancer cells, which makes it an effective photosensitizer for PDT.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, it can cause skin photosensitivity, which is a common side effect of PDT. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has several advantages for lab experiments. It is easy to synthesize and has low toxicity in normal cells. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness as a photosensitizer.
将来の方向性
There are several future directions for the research on N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide. One potential direction is to improve its solubility and stability to enhance its effectiveness as a photosensitizer. Another direction is to investigate its potential applications in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, more research is needed to understand the mechanism of action of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide and its interactions with cancer cells.
In conclusion, N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide is a promising photosensitizer for cancer treatment that has gained significant interest in the scientific community. Its potential applications in PDT and minimal toxicity in normal cells make it a promising candidate for cancer therapy. However, further research is needed to improve its solubility and stability and investigate its potential applications in combination with other cancer therapies.
合成法
The synthesis of N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide involves several steps. The starting material is 4-hydroxybenzaldehyde, which is reacted with furfural to produce 4-(furan-2-yl)-3-buten-2-one. This compound is then reacted with methyl magnesium bromide to produce 5-methyl-4-(furan-2-yl)-pent-2-en-1-ol. The final step involves the reaction of this compound with phenyl chloroformate and phenol to produce N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide.
科学的研究の応用
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been extensively studied for its potential applications in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer, such as N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide, followed by exposure to light of a specific wavelength. The photosensitizer is activated by the light, which causes the production of ROS that can cause damage to cancer cells. N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)-2-furamide has been shown to be effective in the treatment of various types of cancer, including head and neck, lung, and prostate cancer.
特性
IUPAC Name |
N-(4-hydroxyphenyl)-5-methyl-4-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-13-14(12-23-17-5-3-2-4-6-17)11-18(24-13)19(22)20-15-7-9-16(21)10-8-15/h2-11,21H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWEPODJBPURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC=C(C=C2)O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746730.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5746750.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)



![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)
![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)